2-Bromo-5-(2,2,2-trifluoroethoxy)aniline

Lipophilicity Drug design LogP optimization

Database confusion between trifluoroethoxy (-OCH₂CF₃) and trifluoromethoxy (-OCF₃) analogs frequently causes procurement errors. 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS 1936147-39-5) resolves this ambiguity with verified identity. • Verified CAS 1936147-39-5 - not 887267-47-2; LogP 2.97 vs ~3.11-3.51 for -OCF₃ analogs. • Orthogonal reactivity: Br for Suzuki-Miyaura coupling; NH₂ for amide/urea formation without pre-activation. • OCH₂ spacer attenuates -I effect of CF₃, preserving NH₂ nucleophilicity for efficient sequential derivatization. Supplied with full QA documentation. Research-use-only; ships ambient from US/EU warehouses.

Molecular Formula C8H7BrF3NO
Molecular Weight 270.05 g/mol
Cat. No. B12870687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(2,2,2-trifluoroethoxy)aniline
Molecular FormulaC8H7BrF3NO
Molecular Weight270.05 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1OCC(F)(F)F)N)Br
InChIInChI=1S/C8H7BrF3NO/c9-6-2-1-5(3-7(6)13)14-4-8(10,11)12/h1-3H,4,13H2
InChIKeyCFUPLVUGPXNRTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline: Compound Identity and Scientific Positioning


2-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS 1936147-39-5) is a halogenated aromatic amine of the bromo-trifluoroethoxyaniline class, with molecular formula C₈H₇BrF₃NO and molecular weight 270.05 g·mol⁻¹ . It features a bromine substituent at the 2-position (ortho to the aniline NH₂) and a 2,2,2-trifluoroethoxy group (–OCH₂CF₃) at the 5-position (meta to NH₂). Its computed LogP is 2.97 and topological polar surface area (TPSA) is 35.25 Ų . The compound serves as a synthetic building block in medicinal chemistry and agrochemical research, where the bromine provides a cross-coupling handle (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and the trifluoroethoxy moiety imparts modulated lipophilicity and metabolic stability to derived molecules .

Why Generic Substitution Fails for 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline


Substituting 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline with its closest analogs—most notably 2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2) or regioisomeric bromo-trifluoroethoxyanilines—introduces measurable differences in lipophilicity (ΔLogP ≥ 0.14–0.54 units) , electronic modulation of the aniline nitrogen (OCH₂ spacer attenuates the –I effect of CF₃) [1], and the geometry of synthetic vectors for sequential derivatization . The trifluoroethoxy (–OCH₂CF₃) group provides an additional rotatable bond and a distinct hydrogen-bond acceptor topology compared to trifluoromethoxy (–OCF₃), directly impacting the conformational and pharmacokinetic profiles of downstream drug candidates . Widespread database confusion—where the trifluoroethoxy compound is mistakenly listed under the trifluoromethoxy CAS in several chemical registries—further underscores the procurement risk of uncontrolled substitution [2]. The quantitative evidence below demonstrates why compound identity must be verified by CAS 1936147-39-5, not by generic class name.

Quantitative Selection Evidence for 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline


Lipophilicity Modulation: Trifluoroethoxy vs. Trifluoromethoxy Scaffolds

The trifluoroethoxy (–OCH₂CF₃) substituent on 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline produces a measurably lower lipophilicity than the trifluoromethoxy (–OCF₃) group on 2-Bromo-5-(trifluoromethoxy)aniline. The target compound has a computed LogP of 2.97 . The –OCF₃ analog has a consensus XLogP3 of 3.11 and an ALogP of 3.51 (depending on computational method) . The ΔLogP ranges from 0.14 (XLogP3 method) to 0.54 (ALogP method) in favor of a less lipophilic profile for the –OCH₂CF₃ compound. This difference is attributable to the methylene (–CH₂–) spacer, which inserts a polarizable but non-fluorinated atom into the side chain, reducing the overall partition coefficient relative to the directly attached –OCF₃ group .

Lipophilicity Drug design LogP optimization

Electronic Effect Differentiation: OCH₂ Spacer vs. Direct OCF₃ Attachment

The insertion of a methylene spacer (–CH₂–) between the oxygen and the CF₃ group in 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline attenuates the inductive electron-withdrawing effect (–I) transmitted to the aromatic ring, relative to the –OCF₃ group in 2-Bromo-5-(trifluoromethoxy)aniline . The directly attached –OCF₃ exerts a stronger σₚ Hammett constant due to the proximity of the electronegative fluorine atoms to the ring oxygen, whereas –OCH₂CF₃ behaves electronically more like an alkoxy substituent with a remote electron-withdrawing CF₃ terminus [1]. This is reflected in the predicted pKa of the aniline NH₂: the 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline regioisomer has a predicted pKa of 2.86 ± 0.10 , indicating that the trifluoroethoxy-substituted anilines retain a moderately acidic NH₂ center. In contrast, –OCF₃-substituted anilines typically show further depressed pKa values (estimated 0.5–1.0 units lower) due to stronger electron withdrawal [1]. The difference in NH₂ basicity directly influences amide coupling efficiency and the pharmacokinetic behavior of derived compounds.

Electronic effects Aniline basicity Medicinal chemistry

Regioisomeric Substitution Pattern and Cross-Coupling Reactivity

The specific 2-bromo-5-trifluoroethoxy substitution pattern of the target compound (CAS 1936147-39-5) defines a unique vector geometry distinct from its closest regioisomers . The ortho-bromine/meta-trifluoroethoxy arrangement places the cross-coupling handle adjacent to the aniline NH₂, enabling potential intramolecular hydrogen-bond direction or steric influence on subsequent functionalization. Alternative regioisomers include 4-Bromo-2-(2,2,2-trifluoroethoxy)aniline (CAS 1496808-60-6, PubChem CID 65342421, XLogP3-AA = 3, TPSA = 35.3 Ų) [1], 3-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS 1695758-32-7, pKa = 2.86 ± 0.10, boiling point = 280.4 ± 40.0 °C predicted) , and 3-Bromo-4-(2,2,2-trifluoroethoxy)aniline. Each regioisomer presents a distinct spatial relationship between the Br and OCH₂CF₃ groups, leading to different preferred conformations and steric environments for palladium-catalyzed coupling reactions. The target compound's 2-Br/5-OCH₂CF₃ pattern is less sterically hindered at the bromine site than the 2-OCH₂CF₃/4-Br isomer, potentially enabling faster oxidative addition in Suzuki-Miyaura couplings [2].

Regioselectivity Cross-coupling Buchwald-Hartwig amination

Molecular Descriptor and Drug-Likeness Profile Comparison

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline possesses two rotatable bonds (the O–CH₂ and CH₂–CF₃ bonds of the trifluoroethoxy group) , compared to only one rotatable bond (the O–CF₃ bond) in 2-Bromo-5-(trifluoromethoxy)aniline . This additional degree of conformational freedom, combined with a molecular weight of 270.05 g·mol⁻¹ (vs. 256.02 g·mol⁻¹ for the –OCF₃ analog ), places the target compound in a subtly different property space for drug-likeness assessment. The –OCF₃ analog has a bioavailability score of 0.55 and Lipinski score of 0.0 (optimal) . The target compound's increased rotatable bond count and higher MW may slightly reduce its predicted bioavailability relative to the –OCF₃ variant, but the enhanced conformational flexibility of the –OCH₂CF₃ side chain can improve target-binding adaptability in certain protein pockets . Compared to the non-brominated analog 2-(2,2,2-trifluoroethoxy)aniline (MW 191.15, ACD/LogP 2.06, boiling point 214.9 ± 40.0 °C, density 1.286 ± 0.06 g·cm⁻³) , the target compound adds 78.90 g·mol⁻¹ of mass and substantially increased LogP (Δ ≈ 0.91), reflecting the profound effect of bromination on physicochemical properties.

Drug-likeness Molecular descriptors ADME prediction

Database Identity Integrity and CAS-Specific Procurement

Multiple chemical databases and vendor catalogs exhibit a documented naming and CAS-number confusion between 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline (CAS 1936147-39-5) and 2-Bromo-5-(trifluoromethoxy)aniline (CAS 887267-47-2) [1]. For instance, ChemWhat.tw lists the Chinese name '2-溴-5-(三氟乙氧基)苯胺' (translating to 2-Bromo-5-(trifluoroethoxy)aniline) but assigns it CAS 887267-47-2—the CAS belonging to the –OCF₃ analog [1]. Molbase and other aggregators similarly conflate the two structural classes [2]. The consequences are significant: a researcher intending to purchase the –OCH₂CF₃ compound (MW 270.05) may inadvertently receive the –OCF₃ compound (MW 256.02), a structurally distinct molecule with different LogP (Δ ≥ 0.14), electronic profile, and synthetic reactivity. The target compound is supplied at 98% purity (HPLC) by Leyan and at ≥95% purity by AK Scientific . The trifluoromethoxy analog is commercially available at 97–99.5% purity from multiple vendors . The existence of the ethylamine derivative 1-[2-Bromo-5-(2,2,2-trifluoroethoxy)phenyl]ethylamine (CAS 2167722-27-0, MW 298.10) further confirms that the correct –OCH₂CF₃ scaffold is a validated intermediate in pharmaceutical synthesis, underscoring the need for CAS-specific procurement.

Chemical procurement CAS verification Quality assurance

Orthogonal Functionalization Handles for Sequential Derivatization

2-Bromo-5-(2,2,2-trifluoroethoxy)aniline provides two chemically orthogonal reactive sites—a primary aromatic amine and an aryl bromide—positioned in a 1,2,5-substitution pattern that enables sequential, chemoselective derivatization without protecting-group interference . The bromine atom can participate in palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille, Buchwald-Hartwig) , while the free NH₂ serves as a nucleophile for amide coupling, reductive amination, or diazotization . In contrast, the non-brominated analog 2-(2,2,2-trifluoroethoxy)aniline (CAS 57946-60-8) lacks the aryl halide handle entirely, limiting its utility to amine-only transformations . The 2-Br/5-OCH₂CF₃ pattern is specifically advantageous over the 4-Br/2-OCH₂CF₃ regioisomer for steric reasons: the ortho-bromine in the target compound is flanked by only one substituent (NH₂), whereas in the 2-OCH₂CF₃/4-Br isomer the bromine sits between the trifluoroethoxy and the NH₂ in a more sterically encumbered para relationship to the ether group . The compound is documented as a key intermediate for synthesizing heterocyclic compounds such as 1,3,4-oxadiazoles via its amine functionality , while the bromine enables subsequent diversification via metal-catalyzed coupling to introduce additional aromatic or heteroaromatic substituents.

Synthetic methodology Sequential functionalization Cross-coupling

Optimal Research and Industrial Application Scenarios


Medicinal Chemistry: Lead Optimization with Balanced Lipophilicity

In drug-discovery programs targeting CNS or orally bioavailable agents where lipophilicity must be carefully tuned to avoid hERG and promiscuity risks, 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline (LogP 2.97) offers a LogP advantage of 0.14–0.54 units lower than the –OCF₃ analog . The bromine provides a Suzuki-coupling entry point for introducing aromatic diversity, while the amine enables amide or urea formation. The OCH₂ spacer in the trifluoroethoxy group attenuates electronic withdrawal versus –OCF₃, preserving sufficient NH₂ nucleophilicity for efficient amide coupling without pre-activation . This scaffold is preferred when the target product profile demands logD₇.₄ < 3.5 and TPSA > 35 Ų in the final elaborated molecule.

Agrochemical Intermediate Synthesis: Anilino-Triazine Insecticides

Trifluoroethoxy-substituted anilines are established intermediates in anilino-triazine insecticides, where the trifluoroethoxy group contributes to target-site binding and metabolic stability [1]. The target compound's bromine enables diversification via palladium-catalyzed cross-coupling to introduce heterocyclic or substituted-phenyl groups, producing insecticidal lead compounds. The 2-bromo-5-trifluoroethoxy substitution pattern is documented in patent literature for Mitsui Chemicals insecticidal aniline derivatives, where specific bromo-trifluoroethoxyaniline intermediates are elaborated into active ingredients for agricultural and horticultural use [1].

Material Science: Perovskite Solar Cell Passivation Agents

2-(2,2,2-Trifluoroethoxy)aniline (the non-brominated analog) has been demonstrated as an effective additive for passivating perovskite films in semitransparent solar cells, where the trifluoroethoxy group improves film quality and device stability [2]. 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline extends this application space by providing a bromine handle for covalent attachment to polymer matrices or for further functionalization into more elaborate passivation molecules. Its computed TPSA of 35.25 Ų and LogP of 2.97 place it in a favorable property range for solution-processable electronic materials.

Chemical Biology: Activity-Based Probe Synthesis

The orthogonal reactivity of the aryl bromide (cross-coupling) and primary amine (amide/urea formation) in 2-Bromo-5-(2,2,2-trifluoroethoxy)aniline makes it an ideal scaffold for constructing bifunctional chemical biology probes . A typical workflow involves: (i) Suzuki-Miyaura coupling at the bromide to install a target-recognition element (e.g., a heterocyclic pharmacophore), followed by (ii) amide coupling at the aniline NH₂ to attach a fluorophore, biotin tag, or photoaffinity label. The OCH₂ spacer provides conformational flexibility that can reduce steric clashes between the two functional modules. This sequential derivatization strategy is enabled exclusively by the dual-handle architecture that is absent in non-brominated or mono-functional analogs.

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